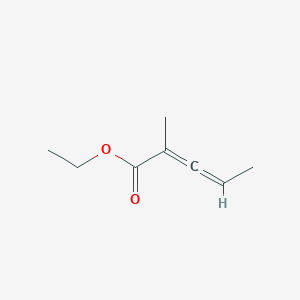
2,3-Pentadienoic acid, 2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentadienoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C8H12O2. It is also known as ethyl 2,3-pentadienoate. This compound is characterized by the presence of an allene group (a compound with two adjacent double bonds) and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,3-Pentadienoic acid, 2-methyl-, ethyl ester involves the reaction of ethyl (triphenylphosphoranylidene)acetate with propionyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane as a solvent under nitrogen atmosphere. The product is then purified by distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Pentadienoic acid, 2-methyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allene group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3-Pentadienoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving allenes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Pentadienoic acid, 2-methyl-, ethyl ester involves its reactivity due to the presence of the allene group and the ester functional group. The allene group can participate in various addition and substitution reactions, while the ester group can undergo hydrolysis and other transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-2,3-butadienoate: Similar structure with a different substitution pattern.
Methyl 2,4-pentadienoate: Another allene-containing ester with a different ester group.
Ethyl 2-methylpentanoate: A structurally similar ester without the allene group.
Uniqueness
2,3-Pentadienoic acid, 2-methyl-, ethyl ester is unique due to the presence of both an allene group and an ester functional group, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
24642-00-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4H,5H2,1-3H3 |
Clé InChI |
LPYOVYXRAKXTLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



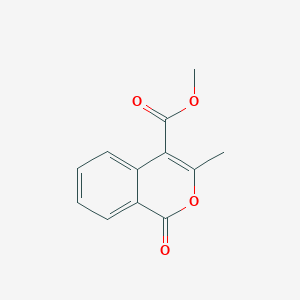
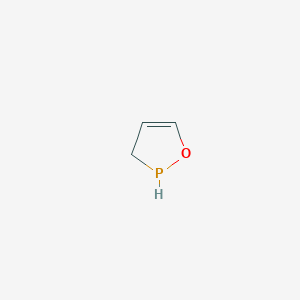

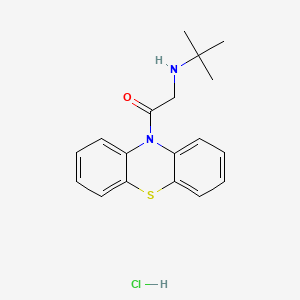
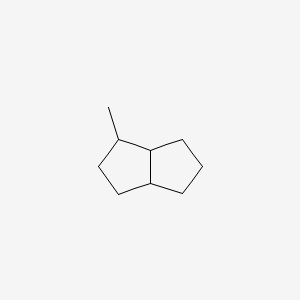

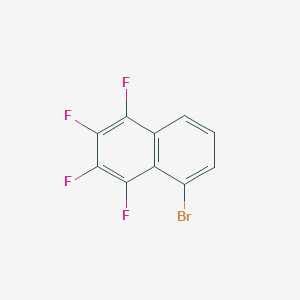
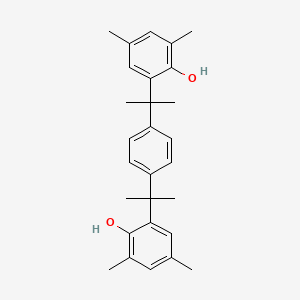
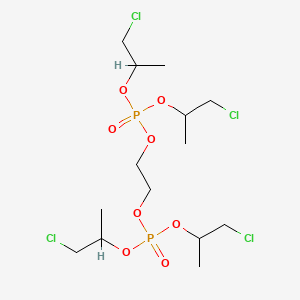
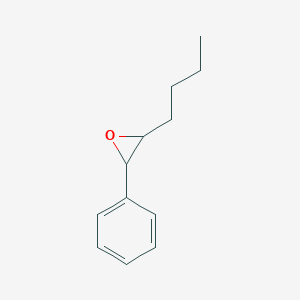
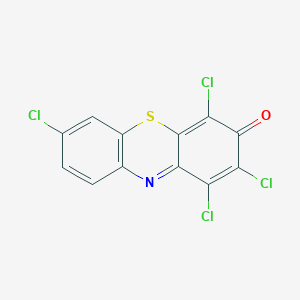

![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
